![molecular formula C14H10N4O4S B14126863 2-[(3,5-dinitrophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14126863.png)
2-[(3,5-dinitrophenyl)methylsulfanyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,5-dinitrophenyl)methylsulfanyl]-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dinitrophenyl)methylsulfanyl]-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methylsulfanyl Group: The benzimidazole core is then reacted with a methylsulfanylating agent, such as methylthiol, in the presence of a base.
Attachment of the 3,5-Dinitrophenyl Group: Finally, the methylsulfanyl-benzimidazole is reacted with a 3,5-dinitrophenyl halide under nucleophilic substitution conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3,5-dinitrophenyl)methylsulfanyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the 3,5-dinitrophenyl moiety can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.
Substitution: The nitro groups can also participate in nucleophilic aromatic substitution reactions, where they are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential lead compound for the development of new therapeutic agents. Its derivatives could be optimized for better efficacy and safety profiles.
Industry: Used in the development of new materials with specific properties, such as dyes, pigments, and catalysts.
Mécanisme D'action
The mechanism of action of 2-[(3,5-dinitrophenyl)methylsulfanyl]-1H-benzimidazole depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the dinitrophenyl group could facilitate binding to specific proteins, while the benzimidazole core may interact with nucleic acids or other biomolecules.
Chemical Reactions: The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro groups and the electron-donating nature of the methylsulfanyl group. This dual functionality allows for diverse chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Methylsulfanylbenzimidazole: Similar structure but lacks the dinitrophenyl group, leading to different reactivity and applications.
3,5-Dinitrophenylbenzimidazole:
Uniqueness
2-[(3,5-dinitrophenyl)methylsulfanyl]-1H-benzimidazole is unique due to the combination of the benzimidazole core, the methylsulfanyl group, and the 3,5-dinitrophenyl moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H10N4O4S |
|---|---|
Poids moléculaire |
330.32 g/mol |
Nom IUPAC |
2-[(3,5-dinitrophenyl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H10N4O4S/c19-17(20)10-5-9(6-11(7-10)18(21)22)8-23-14-15-12-3-1-2-4-13(12)16-14/h1-7H,8H2,(H,15,16) |
Clé InChI |
RENKLXUVTGPARF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


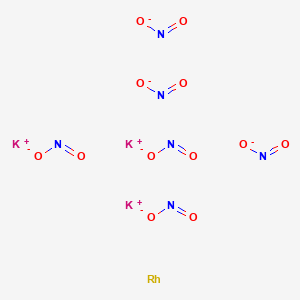

![1-([1,1'-Biphenyl]-4-yl)-2-methylpentan-1-one](/img/structure/B14126792.png)

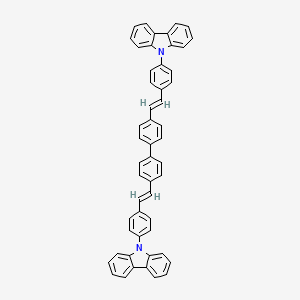
![3-(3-methylphenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126809.png)
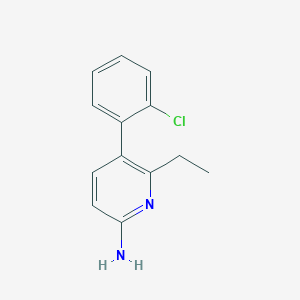
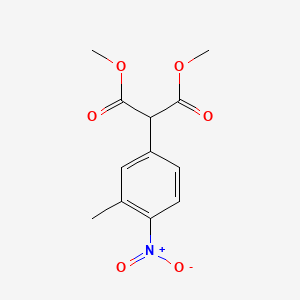
![Methanone, [4-(3,5-difluorophenyl)-2H-1,2,3-triazol-2-yl]-4-Morpholinyl-](/img/structure/B14126826.png)
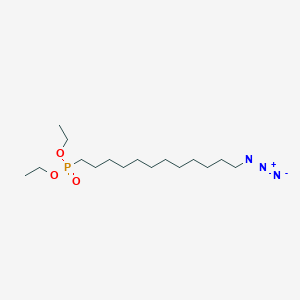
![2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde](/img/structure/B14126833.png)
![N-(2-chlorobenzyl)-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126839.png)


